2-(Benzenesulfonyl)ethyl acetate
Description
2-(Benzenesulfonyl)ethyl acetate (CAS synonym: Acetic acid 2-(phenylsulfonyl)ethyl ester) is an organosulfur compound featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 254.29 g/mol. The sulfonyl group confers electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in radical-mediated C–C bond-forming reactions .
Properties
CAS No. |
10258-72-7 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.262 |
IUPAC Name |
2-(benzenesulfonyl)ethyl acetate |
InChI |
InChI=1S/C10H12O4S/c1-9(11)14-7-8-15(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
DANHWQZACBZPMR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Ethyl (Phenylsulfonyl)acetate (C₁₀H₁₂O₄S, MW 228.26 g/mol)
- Structure : The sulfonyl group is directly bonded to the acetate’s α-carbon.
- Properties : Higher electrophilicity at the α-carbon due to the sulfonyl group’s proximity, enhancing reactivity in nucleophilic substitutions. Lacks the ethyl spacer present in the target compound, reducing steric hindrance .
- Applications : Used in synthesizing β-keto sulfones, which are precursors for heterocyclic compounds.
Ethyl 2-(Bis(benzenesulfonyl)amino)acetate (C₁₆H₁₇NO₆S₂, MW 383.44 g/mol)
- Structure: Features two benzenesulfonyl groups on the amino nitrogen of the acetate.
- Properties: Increased steric bulk and lower solubility in polar solvents compared to monosubstituted analogues. The dual sulfonyl groups stabilize the amino moiety, making it less prone to hydrolysis .
- Applications : Serves as a protected glycine derivative in peptide synthesis.
Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃, MW 206.24 g/mol)
- Structure : Contains a phenyl group and a ketone adjacent to the ester.
- Properties: The α-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). Lacks the sulfonyl group, resulting in lower electrophilicity .
- Applications : Key intermediate in pharmaceuticals and agrochemicals.
Physicochemical Properties
Key Research Findings
Radical Coupling Efficiency: Ethyl 2-(benzenesulfonylamino)acrylate (structurally related to the target compound) achieves >70% yield in radical-mediated C–C bond formation with alkenes, highlighting the utility of benzenesulfonyl groups in facilitating such reactions .
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